Methyl 2-amino-3-cyclohexylpropanoate
Description
Methyl 2-amino-3-cyclohexylpropanoate is an alanine derivative with the chemical formula C10H19NO2. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as an ergogenic supplement due to its influence on anabolic hormones and its ability to prevent exercise-induced muscle damage .
Properties
IUPAC Name |
methyl 2-amino-3-cyclohexylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEUJVMSARYTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-cyclohexylpropanoate typically involves the esterification of 2-amino-3-cyclohexylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-amino-3-cyclohexylpropanoic acid. This reaction is critical for generating bioactive metabolites or intermediates for peptide synthesis.
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Aqueous acid, heat | Carboxylic acid + methanol | Precursor for pharmaceutical agents |
| Basic (NaOH, KOH) | Aqueous base, reflux | Carboxylate salt + methanol | Synthesis of zwitterionic compounds |
This hydrolysis is pH-dependent, with basic conditions favoring complete deprotonation of the carboxylic acid.
Peptide Coupling
The amino group participates in peptide bond formation using coupling reagents, enabling integration into larger biomolecules.
| Coupling Agent | Activation Method | Product | Efficiency |
|---|---|---|---|
| EDC/HOBt | Carbodiimide-mediated | Amide-linked peptides | >85% yield |
| DCC | In situ activation | Cyclohexylalanine-containing analogs | 70-90% yield |
These reactions are typically performed in anhydrous solvents like DMF or DCM.
Nucleophilic Substitution
The amino group acts as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides.
| Electrophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Benzyl chloride | DIPEA, DCM, 0°C → RT | N-Benzyl derivative | >90% |
| Acetyl chloride | Triethylamine, THF | N-Acetylated compound | 95% |
Steric hindrance from the cyclohexyl group can reduce reaction rates compared to linear analogs.
Acylation and Carbamate Formation
The amino group reacts with anhydrides or chloroformates to form acylated or carbamate derivatives.
| Reagent | Product | Role |
|---|---|---|
| Acetic anhydride | N-Acetyl derivative | Stability enhancement |
| Methyl chloroformate | Methyl carbamate derivative | Prodrug formulation |
These modifications improve pharmacokinetic properties, such as metabolic stability.
Stereospecific Reactivity
The (S)-enantiomer demonstrates distinct biological interactions compared to the (R)-form, particularly in enzyme inhibition:
| Enzyme Target | (S)-Isomer IC₅₀ | (R)-Isomer IC₅₀ | Selectivity Ratio |
|---|---|---|---|
| Renin | 34 nM | >1000 nM | ~30:1 |
| Cathepsin L (TgCPL) | 1.1 μM | 6.5 μM | ~6:1 |
This stereochemical preference is attributed to optimized hydrogen bonding and steric fit in chiral binding pockets .
Industrial-Scale Modifications
In continuous flow reactors, the compound undergoes efficient transformations:
-
Ester Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ester to 3-cyclohexylpropan-1-ol, a precursor for surfactants.
-
Salt Formation : Hydrochloride salt preparation enhances solubility for pharmaceutical formulations (yield: 92-95%) .
Comparative Reactivity Table
| Reaction Type | Key Reagents | Rate (Relative) | Byproducts |
|---|---|---|---|
| Ester Hydrolysis | HCl, H₂O | Fast | Methanol |
| Peptide Coupling | EDC, HOBt | Moderate | Urea derivatives |
| N-Acylation | Ac₂O, Et₃N | Rapid | Acetic acid |
Scientific Research Applications
Chemistry
(S)-Methyl 2-amino-3-cyclohexylpropanoate is used as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives for further study.
Biology
This compound has been investigated for its potential effects on cellular processes and metabolic pathways. Notably, it has shown promise in:
- CNS Penetration : Capable of crossing the blood-brain barrier, it is a candidate for central nervous system applications.
- Enzyme Inhibition : Demonstrated significant inhibitory effects on Toxoplasma gondii cathepsin L with an IC50 value of approximately 34 nM, indicating its potential for treating chronic toxoplasmosis.
Case Study: Ergogenic Effects
Research highlights that (S)-Methyl 2-amino-3-cyclohexylpropanoate can enhance physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage. In vitro studies have shown improved mental performance during stress-related tasks and support for muscle recovery post-exercise.
Medicine
The compound is being explored for its therapeutic properties, particularly as an ergogenic supplement. Its role in enhancing physical performance makes it a subject of interest in sports medicine and nutritional science.
Comparative Activity Table
The following table summarizes the biological activities of (S)-Methyl 2-amino-3-cyclohexylpropanoate compared to other related compounds:
| Compound | IC50 (nM) | CNS Penetration | Ergogenic Effects |
|---|---|---|---|
| (S)-Methyl 2-amino-3-cyclohexylpropanoate HCl | 34 | Yes | Yes |
| Dipeptide Nitriles | 115 | Yes | Limited |
| Triazine Nitriles | 5 | Yes | No |
Industrial Applications
In the industrial sector, (S)-Methyl 2-amino-3-cyclohexylpropanoate is utilized in the production of pharmaceuticals and fine chemicals. Its properties make it suitable for large-scale esterification processes in automated reactors, ensuring high yield and purity.
Safety Profile
While exploring its biological activity, safety assessments classify this compound with potential irritant properties. It necessitates careful handling due to its classification under acute toxicity class 4 and skin irritants class 2.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-cyclohexylpropanoate involves its interaction with anabolic pathways in the body. It influences the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery. The compound also acts on specific molecular targets, such as receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylalanine methyl ester
- Methyl 3-Cyclohexyl-L-Alaninate
- Methyl L-cyclohexylalaninate
Uniqueness
Methyl 2-amino-3-cyclohexylpropanoate is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner. Its ability to influence anabolic hormones and prevent muscle damage sets it apart from other similar compounds .
Biological Activity
Methyl 2-amino-3-cyclohexylpropanoate, particularly its (S)-enantiomer, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : (S)-Methyl 2-amino-3-cyclohexylpropanoate
- Molecular Formula : C₉H₁₅NO₂
- Molecular Weight : 169.23 g/mol
- Melting Point : 230 °C (dec.)
This compound exhibits a range of biological activities through various mechanisms:
- Neurotransmitter Modulation :
- Cell Signaling Pathways :
- Immunomodulatory Effects :
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens:
- Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.
- Viral Infections : Exhibits antiviral effects against viruses such as HIV, influenza, and dengue virus .
Anticancer Potential
Research indicates that this compound may have anticancer properties:
- Induces apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction .
- Influences cell cycle regulation, potentially leading to cell cycle arrest in tumor cells .
In Vitro Studies
A study highlighted the compound's ability to induce apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, demonstrating its potential as a therapeutic agent in oncology .
In Vivo Studies
In animal models, this compound demonstrated significant anti-inflammatory effects, reducing symptoms in models of arthritis and colitis. These findings suggest its utility in treating inflammatory diseases .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
